

# structure and chemical properties of PSI-6206-13C,d3

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Compound of Interest

Compound Name: PSI-6206-13C,d3

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## In-Depth Technical Guide: PSI-6206-13C,d3

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of the structure and chemical properties of **PSI-6206-13C,d3**, an isotopically labeled form of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. PSI-6206, also known as GS-331007, is the deaminated metabolite of the prodrug Sofosbuvir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalytical methods. Furthermore, it outlines the metabolic activation pathway of the parent compound, PSI-6206, and provides illustrative experimental protocols relevant to its characterization.

# **Structure and Chemical Identity**

**PSI-6206-13C,d3** is a stable isotope-labeled nucleoside analog. The labeling with one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of PSI-6206 in biological matrices.[1]

Chemical Structure of PSI-6206:



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#### Molecular Formula:

PSI-6206: C<sub>10</sub>H<sub>13</sub>FN<sub>2</sub>O<sub>5</sub>

• **PSI-6206-13C,d3**: C<sub>9</sub>[<sup>13</sup>C]H<sub>10</sub>D<sub>3</sub>FN<sub>2</sub>O<sub>5</sub>[2]

## Synonyms:

PSI-6206: RO-2433, GS-331007[3]

PSI-6206-13C,d3: RO-2433-13C,d3, GS-331007-13C,d3[1]

# **Physicochemical Properties**

The physicochemical properties of PSI-6206 are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of the isotopically labeled **PSI-6206-13C,d3** are considered to be nearly identical to the unlabeled compound, with the exception of its molecular weight.



Property	PSI-6206	PSI-6206-13C,d3	Reference
Molecular Weight	260.22 g/mol	264.23 g/mol	[4]
Appearance	White to off-white solid powder	Solid	
Melting Point	237-238 °C	Not available	-
Density	1.6 ± 0.1 g/cm <sup>3</sup>	Not available	-
LogP	-0.77	Not available	-
Hydrogen Bond Donor Count	3	Not available	
Hydrogen Bond Acceptor Count	6	Not available	-
Rotatable Bond Count	2	Not available	-
Purity	≥99%	≥99%	

Solubility: PSI-6206 exhibits solubility in various solvents. A representative formulation shows a solubility of  $\geq$  2.5 mg/mL (9.61 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.

## **Mechanism of Action and Metabolic Activation**

PSI-6206 itself demonstrates low inhibitory activity against the HCV replicon. Its potent antiviral effect is manifested through its active triphosphate form, RO2433-TP. PSI-6206 is the deaminated derivative of PSI-6130, and its metabolic activation pathway involves sequential phosphorylation. This process is carried out by host cell kinases. The resulting triphosphate analog acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.

The metabolic activation of nucleoside analogs like PSI-6206 is a critical step for their antiviral activity. While the specific enzymes for PSI-6206 phosphorylation are not explicitly detailed in the provided search results, the pathway is analogous to that of other similar nucleoside inhibitors.





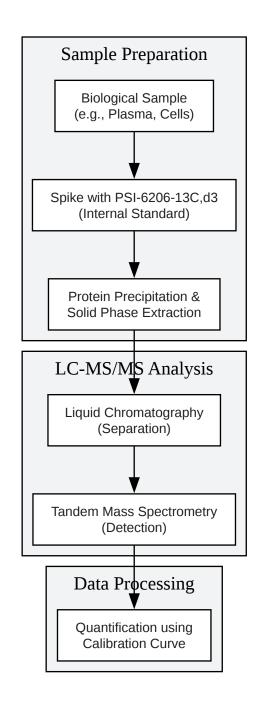
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Caption: Metabolic activation pathway of PSI-6206.

# Experimental Protocols Quantification of PSI-6206 in Biological Samples using LC-MS/MS with PSI-6206-13C,d3 as an Internal Standard

This protocol provides a general framework for the quantitative analysis of PSI-6206. Specific parameters may require optimization based on the instrumentation and matrix used.





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Caption: Workflow for LC-MS/MS quantification of PSI-6206.

Methodology:

• Sample Preparation:



- To a known volume of the biological sample (e.g., 100 μL of plasma), add a precise amount of PSI-6206-13C,d3 solution of a known concentration. This serves as the internal standard for accurate quantification.
- Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering matrix components.

### LC-MS/MS Analysis:

- Inject the prepared sample onto a suitable liquid chromatography system. A reverse-phase column is typically used for the separation of nucleoside analogs.
- The mobile phase composition and gradient will need to be optimized to achieve good separation of PSI-6206 from other matrix components.
- The eluent from the LC system is introduced into a tandem mass spectrometer.
- The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both PSI-6206 and PSI-6206-13C,d3.

### Data Analysis:

- A calibration curve is generated by analyzing a series of standards containing known concentrations of PSI-6206 and a fixed concentration of the internal standard.
- The concentration of PSI-6206 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Conclusion

**PSI-6206-13C,d3** is an indispensable tool for the accurate quantification of PSI-6206 in preclinical and clinical research. Its stable isotope labeling ensures that its chemical and physical behavior is nearly identical to the unlabeled analyte, leading to reliable and reproducible results in bioanalytical assays. A thorough understanding of its properties and the



metabolic activation of its parent compound is essential for researchers in the field of antiviral drug development. This guide provides a foundational understanding to facilitate further research and application of this important molecule.

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